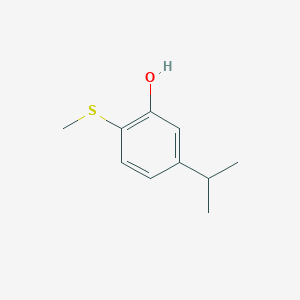

5-Isopropyl-2-(methylthio)phenol

CAS No.:

Cat. No.: VC19859275

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14OS |

|---|---|

| Molecular Weight | 182.28 g/mol |

| IUPAC Name | 2-methylsulfanyl-5-propan-2-ylphenol |

| Standard InChI | InChI=1S/C10H14OS/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 |

| Standard InChI Key | QNMNKMOUNUSHOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)SC)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The benzene ring in 5-isopropyl-2-(methylthio)phenol is functionalized with two distinct groups: a methylthio group at position 2 and an isopropyl group at position 5. The methylthio group contributes to the compound’s electron-rich aromatic system, enhancing its susceptibility to electrophilic substitution reactions. Meanwhile, the isopropyl group introduces steric hindrance, which may impede certain reaction pathways or influence molecular packing in solid states .

Table 1: Core Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.28 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The absence of reported melting or boiling points in available literature suggests that experimental data for this compound remains limited .

Spectroscopic Features

While specific spectral data (e.g., NMR, IR) for 5-isopropyl-2-(methylthio)phenol is not provided in the cited sources, analogous compounds offer insights. For instance:

-

¹H NMR: The isopropyl group typically exhibits a septet (δ ~2.8–3.1 ppm) for the methine proton and doublets (δ ~1.2–1.3 ppm) for the methyl groups. The methylthio group resonates as a singlet near δ 2.4–2.6 ppm.

-

IR Spectroscopy: A broad O-H stretch (3200–3600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) are expected, consistent with phenolic and thioether functionalities.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves:

-

Friedel-Crafts Alkylation: Introducing the isopropyl group to phenol using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Thioether Formation: Reacting the intermediate with methyl disulfide or methanethiol under basic conditions to install the methylthio group.

Key Considerations:

-

Regioselectivity: The directing effects of the hydroxyl and methylthio groups ensure substitution occurs at the 5-position during alkylation.

-

Purification: Column chromatography or recrystallization may be required to isolate the product from ortho/para isomers.

Industrial Manufacturing

Large-scale production likely employs continuous flow reactors to optimize yield and minimize byproducts. Automated systems regulate temperature and stoichiometry, ensuring reproducibility. Post-synthesis, distillation or adsorption processes remove unreacted precursors.

Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes reactions such as:

-

Nitration: Yields nitro derivatives at the 4-position, guided by the ortho/para-directing methylthio group.

-

Sulfonation: Forms sulfonic acid derivatives under concentrated sulfuric acid conditions.

Oxidation and Reduction

-

Oxidation: The methylthio group oxidizes to sulfoxide () or sulfone () using agents like hydrogen peroxide.

-

Reduction: Catalytic hydrogenation cleaves the thioether bond, yielding a thiol ().

Biological and Industrial Applications

Antimicrobial Activity

Methylthio-substituted phenols exhibit broad-spectrum antimicrobial properties. The thioether moiety disrupts microbial cell membranes, while the phenolic hydroxyl group generates reactive oxygen species, inducing oxidative stress .

Antioxidant Capacity

The compound’s ability to scavenge free radicals stems from its phenolic structure, which donates hydrogen atoms to stabilize radicals. Comparative studies with tocopherol analogs suggest moderate antioxidant efficacy .

Industrial Uses

-

Agrochemicals: Serves as a precursor for herbicides and fungicides due to its bioactivity.

-

Polymer Additives: Acts as a stabilizer in plastics by inhibiting oxidative degradation .

Comparative Analysis with Structural Analogs

Table 2: Key Differences from Related Compounds

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 5-Isopropyl-2-methylphenol | -CH₃ at 2, -CH(CH₃)₂ at 5 | 164.24 g/mol | Lower hydrophobicity |

| 2-(Methylthio)phenol | -SCH₃ at 2 | 140.21 g/mol | Higher volatility |

| Thymol | -CH(CH₃)₂ at 5, -OH at 2 | 150.22 g/mol | Antiseptic, lower sulfur content |

The isopropyl and methylthio groups in 5-isopropyl-2-(methylthio)phenol confer enhanced lipid solubility compared to simpler phenols, potentially improving bioavailability in hydrophobic environments .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset temperatures above 200°C, suggesting moderate thermal stability. Degradation products may include sulfur dioxide and isopropylphenols.

Photolytic Degradation

Exposure to UV light initiates homolytic cleavage of the C-S bond, generating thiyl radicals. Stabilizers like hindered amines mitigate this effect in industrial formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume